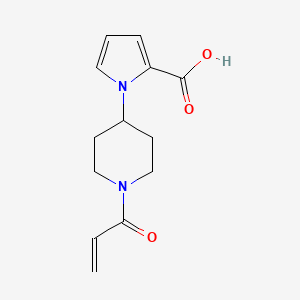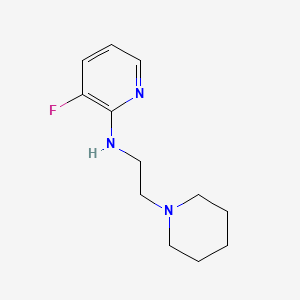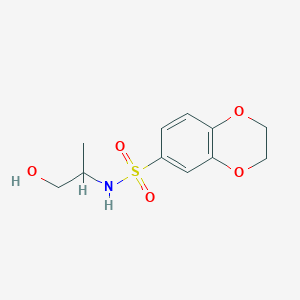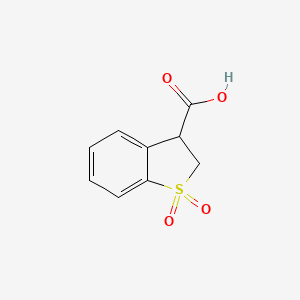
N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide, also known as MPTP, is a chemical compound that has been widely used in scientific research. This compound is a thioamide derivative of phenylpropanamine and has been found to have various biochemical and physiological effects.
作用机制
N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide is metabolized in the brain to MPP+ (1-methyl-4-phenylpyridinium), which selectively destroys dopaminergic neurons by inhibiting mitochondrial complex I. This leads to a decrease in ATP production and an increase in oxidative stress, ultimately resulting in the death of dopaminergic neurons.
Biochemical and Physiological Effects:
This compound-induced neurotoxicity leads to a decrease in dopamine levels in the brain, resulting in symptoms similar to Parkinson's disease in humans. These symptoms include tremors, rigidity, and bradykinesia. This compound also induces oxidative stress and neuroinflammation in the brain, which can lead to further neuronal damage.
实验室实验的优点和局限性
N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide has been widely used in animal models to study the pathogenesis of Parkinson's disease and to develop new treatments for this disease. However, the use of this compound in laboratory experiments has some limitations. This compound-induced neurotoxicity is selective for dopaminergic neurons, which may not reflect the full spectrum of Parkinson's disease pathology. Additionally, the dose and timing of this compound administration can greatly affect the results of experiments, making it difficult to compare studies.
未来方向
There are several future directions for research on N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide. One area of research is to develop new animal models that more closely mimic the pathology of Parkinson's disease in humans. Another area of research is to investigate the potential neuroprotective effects of various compounds on this compound-induced neurotoxicity. Additionally, there is ongoing research on the use of this compound as a tool for developing new treatments for Parkinson's disease.
合成方法
N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide is synthesized by the reaction between N-(4-chlorophenyl)-2-hydroxypropanamide and morpholine in the presence of thionyl chloride. The resulting product is then reacted with 3-bromopropiophenone to give this compound.
科学研究应用
N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide has been widely used in scientific research for its ability to selectively destroy dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease in humans. This has made this compound an important tool for studying the pathogenesis of Parkinson's disease and for developing new treatments for this disease.
属性
IUPAC Name |
N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2OS/c1-18(23-21(26)13-12-19-8-4-2-5-9-19)22(20-10-6-3-7-11-20)24-14-16-25-17-15-24/h2-11,18,22H,12-17H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUGGEMQWKTUDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N2CCOCC2)NC(=S)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyclopropyl-2-[[2-(1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B7556265.png)
![[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7556273.png)

![2-(3-Amino-9-azabicyclo[3.3.1]nonan-9-yl)acetamide](/img/structure/B7556283.png)



![1h-Indazole-5-carboxamide,n-[1-(hydroxymethyl)propyl]-](/img/structure/B7556321.png)
![3-[4-(Cyclohexylcarbamoyl)piperazin-1-yl]propanoic acid](/img/structure/B7556327.png)

![3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7556337.png)


